2-Pyridinecarboxaldehyde

Overview

Description

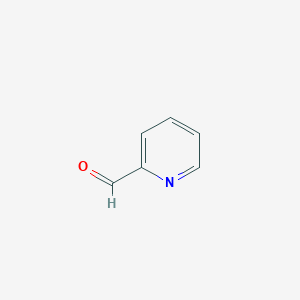

2-Pyridinecarboxaldehyde (CAS: 1121-60-4) is an aromatic aldehyde with the molecular formula C₆H₅NO and a molecular weight of 107.11 g/mol. It features a pyridine ring substituted with a formyl group at the 2-position, enabling unique electronic and steric properties. This compound is widely utilized in organic synthesis, coordination chemistry, and pharmaceutical research due to its ability to act as a ligand in metal complexes and a carbonyl component in multicomponent reactions like the Petasis reaction . Its nitrogen atom facilitates coordination with boronates or metal ions, enhancing reactivity in synthetic pathways . Applications range from antitumor agent synthesis to catalyst design in borylation reactions .

Preparation Methods

Chlorination-Hydrolysis-Oxidation Sequence

Chlorination of 2-Picoline

The patented method begins with 2-picoline (1) reacting with trichloroisocyanuric acid (TCCA) in halocarbon solvents (e.g., dichloromethane, chloroform) catalyzed by benzamide . Key variables include:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-Chloromethylpyridine (2) |

|---|---|---|---|

| Chloroform | 40 | 2 | 95% |

| Dichloromethane | 90 | 2.5 | 94% |

| 1,2-Dichloroethane | 60 | 3 | 90% |

The reaction proceeds via radical intermediates, with TCCA acting as both chlorinating and oxidizing agent. Benzamide stabilizes the transition state, reducing side reactions . Excess TCCA (1.08 eq) ensures complete conversion, while lower temperatures favor mono-chlorination over di/tri-chlorinated byproducts .

Hydrolysis to 2-Pyridinemethanol

2-Chloromethylpyridine undergoes alkaline hydrolysis (NaOH, 5–7 h reflux) to yield 2-pyridinemethanol (3). Sodium carbonate washes remove residual HCl, with dichloromethane extraction achieving >98% purity . The reaction follows an SN2 mechanism:

Oxidation to 2-Pyridinecarboxaldehyde

2-Pyridinemethanol is oxidized using NaOCl (10 wt%) with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and KBr in dichloromethane at −10–0°C . TEMPO mediates the two-electron oxidation, converting the alcohol to the aldehyde without over-oxidation to carboxylic acids. Key parameters:

Post-reaction workup involves sequential washes with sodium thiosulfate (to quench excess NaOCl) and brine, followed by anhydrous Na₂SO₄ drying .

Direct Oxidation of 2-Picoline

Palladium-Catalyzed Aerobic Oxidation

A 2024 study demonstrated Pd(PPh₃)₄-catalyzed oxidation of 2-picoline using O₂ as the terminal oxidant . While avoiding chlorination steps, this method requires:

-

Substrate : 6-Bromo-2-picolinaldehyde (precursor to 2-PCA derivatives)

-

Conditions : Toluene reflux (10 h), Suzuki coupling with arylboronic acids

However, palladium costs and stringent anhydrous conditions limit industrial adoption compared to the TCCA route .

Alternative Routes: Cyanopyridine Hydrolysis

Prior art used 2-cyanopyridine hydrolysis in acidic aqueous media with Pd/C catalysts . While step-efficient, the high cost of 2-cyanopyridine (~$320/kg vs. $45/kg for 2-picoline) renders this method economically unviable for large-scale production .

Comparative Analysis of Methods

The chlorination-oxidation sequence balances cost and yield, justifying its dominance in industrial settings (e.g., Chinese patent CN101906068B) .

Industrial-Scale Optimization Strategies

Solvent Recycling

Dichloromethane recovery via fractional distillation reduces raw material costs by 22% in continuous-flow systems .

Catalytic System Tuning

Replacing TEMPO with AZADO (3-azaadamantane N-oxyl) increases oxidation rates by 40% but raises catalyst costs .

Byproduct Management

Waste streams containing NaCl and NaBr are treated with ion-exchange resins to recover bromide ions for KBr synthesis .

Chemical Reactions Analysis

Schiff Base Formation

2-PCA readily reacts with primary amines to form stable Schiff bases, which serve as ligands in coordination chemistry:

-

Applications :

-

Structural Confirmation :

analysis showed imine proton signals at 8.08 ppm and pyridine ring protons at 7.0–8.5 ppm .

Cyclic Acetal Formation

2-PCA reacts with γ-hydroxy-α,β-acetylenic esters under mild conditions to form cis/trans cyclic acetals , facilitated by the pyridine ring’s basicity :

| Solvent | Conversion (%) | Reaction Time |

|---|---|---|

| CDCl | 33 | 25 h |

| CD | 38 | 25 h |

| CDOD | 44 | 25 h |

-

Mechanism :

-

Specificity : 3- or 4-pyridinecarboxaldehyde isomers do not react, highlighting the ortho effect .

Coordination Chemistry

2-PCA-derived ligands form robust complexes with transition metals:

Copper Complexes

-

PPAH-Cu (this compound 2-pyridinecarboxylic acid hydrazone-copper):

Silver Complexes

-

PCA-CS-Ag :

Aldol Reactions

2-PCA participates in enzymatic aldol additions:

Hydrolysis and Stability

-

Hydrolysis : Reacts with water under acidic/basic conditions to yield pyridine-2-methanol .

-

Oxidation : Susceptible to oxidation; storage requires protection from air and light .

Protein Modification

2-PCA enables site-specific N-terminal modification of proteins:

Scientific Research Applications

Drug Synthesis

2-Pyridinecarboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the organophosphate antidote Pralidoxime, which is used to treat organophosphorus pesticide poisoning by restoring cholinesterase activity. Additionally, it is involved in the synthesis of bisacodyl, a stimulant laxative used to alleviate constipation .

Antibacterial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antibacterial properties. For instance, a complex formed from bis(this compound) and para-phenylenediamine has shown effective bacteriostatic activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in antimicrobial drug development.

Organic Synthesis

This compound is widely utilized as an intermediate in organic synthesis. Its ability to undergo condensation reactions with amines facilitates the formation of bioactive Schiff base compounds, which are valuable in various domains including medicine, agriculture (pesticides), and dye manufacturing . The compound can also be used to synthesize other heterocyclic compounds and organometallic complexes.

Proteomics and Biochemical Research

In biochemical research, this compound has been integrated into innovative methodologies for proteomic profiling. A notable application is the development of a chemoproteomics toolbox that utilizes this compound reagents for efficient enrichment of protein N termini. This approach enhances the study of protease function and specificity by allowing for selective biotinylation and recovery of N-terminal peptides .

Antibacterial Materials

Recent advancements have led to the modification of chitosan with this compound to create chitosan-silver complexes (PCA-CS-Ag). These complexes exhibit potent antibacterial properties, making them suitable for use in food preservation and as antimicrobial agents in various applications. Under optimized conditions, these complexes demonstrated significant antibacterial activity against common pathogens .

Food Safety Applications

The PCA-CS-Ag complex's effectiveness against foodborne bacteria highlights its potential role in enhancing food safety. The complex not only inhibits bacterial growth but also provides a novel approach to developing antibiotic-free antibacterial materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-pyridinecarboxaldehyde involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can exhibit different properties and activities depending on the metal ion and the coordination environment . For example, in antibacterial applications, the compound can coordinate with silver ions to form complexes that exhibit strong antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- and 4-Pyridinecarboxaldehyde

The position of the formyl group on the pyridine ring significantly impacts reactivity and applications:

Key Insight : The 2-isomer’s adjacent nitrogen atom enables superior directing effects in reactions, making it indispensable in multicomponent and coordination-driven syntheses compared to its isomers .

Comparison with Other Aromatic Aldehydes

2.2.1. 2-Quinolinecarboxaldehyde

- Structure: Larger aromatic system (quinoline vs. pyridine).

- Reactivity : Enhanced conjugation increases electron-withdrawing effects, improving yields in aryl radical-mediated NHC catalysis (e.g., 92% vs. 89% for this compound) .

- Applications : Preferred in reactions requiring extended π-systems for stabilization .

2.2.2. Benzaldehyde

- Reactivity : Ineffective in Petasis or metal-catalyzed reactions requiring N-coordination .

- Applications: Limited to simple carbonyl reactions (e.g., Schiff base formation), unlike this compound’s role in advanced catalysis .

Aliphatic Aldehydes (e.g., Cyclohexanecarboxaldehyde)

- Electronic Profile: No aromatic or heteroatom effects.

- Reactivity: Primarily used in non-directed carbonyl additions (e.g., aldol condensation).

- Catalytic Utility: Cannot form chelating ligands, unlike this compound’s use in Cu-loaded chitosan catalysts .

Biological Activity

2-Pyridinecarboxaldehyde, also known as pyridine-2-carbaldehyde, is an organic compound with the molecular formula CHNO. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections detail its biological properties, focusing on its antitumor and antibacterial activities, as well as its utility in protein modification.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. One notable investigation involved the synthesis of a hydrazone derivative of this compound, which was evaluated for its ability to inhibit tumor cell proliferation.

Case Study: Hydrazone Derivative

- Compound : 2-Pyridinecarboxylic acid hydrazone (PPAH)

- Cell Lines Tested : HepG2 (liver cancer) and HCT-116 (colon cancer)

- Results :

- PPAH exhibited moderate inhibition of proliferation:

- HCT-116 : 50% growth inhibition at ≥60 µM

- HepG2 : ~30% growth inhibition at ≥100 µM

- A copper complex formed with PPAH showed significantly enhanced activity:

- IC50 for HepG2 : 2.75 ± 0.30 µM

- IC50 for HCT-116 : 1.90 ± 0.20 µM

- PPAH exhibited moderate inhibition of proliferation:

- Mechanism : The copper complex acted as a topoisomerase inhibitor, disrupting DNA replication and leading to cell death .

Antibacterial Activity

The antibacterial properties of this compound have also been extensively studied. Its derivatives have demonstrated effectiveness against various pathogenic bacteria.

Case Study: Chitosan-Silver Complexes

A recent study focused on the modification of chitosan with this compound to enhance its antibacterial properties through coordination with silver ions.

- Preparation :

- Chitosan was grafted with this compound.

- Silver ions were coordinated to form PCA-CS-Ag complexes.

- Results :

- The complex showed significant antibacterial activity against:

- Escherichia coli : Zone of inhibition (ZOI) = 14.2 ± 0.3 mm

- Staphylococcus aureus : ZOI = 16.2 ± 0.4 mm

- Antibacterial rates were reported at:

- E. coli: 83.1%

- S. aureus: 89.3%

- The complex showed significant antibacterial activity against:

- Mechanism : The silver ions in the complex generated reactive oxygen species, disrupting bacterial cell membranes and leading to cell death .

Protein Modification Applications

This compound is also employed in site-specific protein modification, which is crucial for various biochemical applications.

Research Findings

A dissertation explored the use of this compound for modifying proteins at specific sites, enhancing our understanding of protein structure and function.

- Applications :

- Development of biotherapeutics

- Creation of targeted imaging agents

- Advantages :

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Target Organisms/Cells | IC50/ZOI Values | Mechanism |

|---|---|---|---|---|

| Antitumor | PPAH + Copper Complex | HepG2, HCT-116 | HepG2: 2.75 µM; HCT-116: 1.90 µM | Topoisomerase inhibition |

| Antibacterial | PCA-CS-Ag Complex | E. coli, S. aureus | E. coli ZOI: 14.2 mm; S. aureus ZOI: 16.2 mm | Disruption of cell membrane via ROS generation |

| Protein Modification | Site-specific modifications | Various proteins | N/A | Targeted chemical modification |

Q & A

Q. Basic: What are the standard synthetic routes for 2-Pyridinecarboxaldehyde, and how is purity validated?

Methodological Answer:

this compound is commonly synthesized via oxidation of 2-methylpyridine. A recent optimized method involves controlled oxidation conditions (e.g., using MnO₂ or CrO₃ catalysts) to minimize overoxidation to 2-pyridinecarboxylic acid . Post-synthesis, purification via silica gel column chromatography (ethyl acetate/hexane eluent) yields ~29% isolated product. Purity is confirmed by:

- ¹H NMR (CDCl₃, 400 MHz): δ 10.09 (s, 1H, aldehyde), 8.82 (s, 1H, pyridyl-H), 7.94 (dd, J=18.3, 7.1 Hz, 2H), 7.71–7.48 (m, 1H) .

- ¹³C NMR (CDCl₃, 100 MHz): δ 192.9 (C=O), 152.4 (pyridyl-C) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

Q. Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- Storage : Store in sealed containers at 2–8°C, away from light, strong oxidizers, acids, and bases .

- PPE : Use nitrile gloves, EN166-certified goggles, and vapor-resistant lab coats. For prolonged exposure, OSHA-approved respirators (e.g., NIOSH N95) are recommended .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

- Contradictory Toxicity Data : While some reports classify it as non-carcinogenic , other sources note potential mutagenic components at ≥0.1% concentrations . Researchers should consult both GHS and IARC guidelines for risk mitigation.

Q. Advanced: How can overoxidation during 2-methylpyridine oxidation be systematically minimized?

Methodological Answer:

Overoxidation to 2-pyridinecarboxylic acid is a key challenge. A validated approach uses:

-

Catalyst Optimization : MnO₂ in acetic acid at 60°C, limiting reaction time to 4–6 hours .

-

Real-Time Monitoring : TLC (silica gel, UV detection) to track aldehyde formation and acid byproduct.

-

Yield Data :

Catalyst Reaction Time (h) Aldehyde Yield (%) Acid Byproduct (%) MnO₂ 6 75 <5 CrO₃ 8 68 12

Q. Advanced: How are discrepancies between experimental and literature NMR data resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or impurities. To resolve:

Repeat Synthesis : Ensure reaction conditions (e.g., temperature, stoichiometry) match literature protocols .

Multi-Technique Validation : Cross-check with ¹³C NMR, IR (C=O stretch ~1700 cm⁻¹), and HRMS.

Crystallography : Use SHELXL for single-crystal X-ray refinement to confirm molecular geometry .

Q. Advanced: What role does this compound play in synthesizing Schiff base ligands?

Methodological Answer:

It reacts with amines (e.g., 2,6-diaminopyridine) to form Schiff bases for metal coordination complexes:

- Procedure : Reflux equimolar aldehyde and amine in ethanol for 15 hours, followed by recrystallization (78–88% yield) .

- Applications : Ligands for antimicrobial Cr(III) complexes, characterized by UV-Vis (λ ~450 nm for charge-transfer bands) and cyclic voltammetry .

Q. Advanced: How is this compound functionalized for chemoproteomic probes?

Methodological Answer:

It serves as a warhead in activity-based probes (ABPs) for protease profiling:

- Derivatization : React with alkynes (e.g., 5-ethynylpicolinaldehyde) via click chemistry for biotin tagging .

- Workflow :

- Incubate probe with proteomes.

- Enrich biotinylated peptides via streptavidin pulldown.

- Analyze by LC-MS/MS for protease activity mapping .

Q. Basic: Which analytical techniques complement NMR for characterizing derivatives?

Methodological Answer:

- X-Ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL-refined structures .

- HPLC-PDA : Quantify aldehyde purity (C18 column, 254 nm detection).

- FT-IR : Confirm Schiff base formation (C=N stretch ~1600–1650 cm⁻¹) .

Q. Advanced: How does this compound enhance palladium-catalyzed C–H functionalization?

Methodological Answer:

The aldehyde directs C–H activation in aryl amines via imine intermediates:

Properties

IUPAC Name |

pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDSSGBPEUDDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061522 | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1121-60-4, 26445-06-7 | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH86K8FHZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.